molecular formula C15H21N3O2S B5784420 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide

Cat. No.: B5784420
M. Wt: 307.4 g/mol
InChI Key: DLAGDHPOWIYYQJ-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide is a piperazine-derived compound featuring a 1,3-benzodioxole (methylenedioxyphenyl) group at the 4-position of the piperazine ring and an ethyl-substituted thiourea moiety at the N-position. This structural motif is common in medicinal chemistry due to the benzodioxole group’s ability to modulate pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and the piperazine-thioamide scaffold’s versatility in targeting enzymes or receptors .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-2-16-15(21)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)20-11-19-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAGDHPOWIYYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then reacted with piperazine to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The benzodioxole ring is also known to interact with various biological pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Substituent Variations on the Piperazine-Thioamide Core

The following table highlights key analogs with modifications to the N-substituent or the benzodioxolylmethyl-piperazine backbone:

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity/Application References
Target Compound :
4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide
C15H20N3O2S 306.40 g/mol N-Ethyl Potential kinase inhibition or CNS activity (inferred)
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide C19H20ClN3O2S 389.90 g/mol N-(4-Chlorophenyl) Unknown; chloro group may enhance binding affinity
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide C17H19N3O3S 345.42 g/mol 4-(Furan-2-ylmethyl) Solubility modulation via furan’s polarity
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-(3-chloro-2-methylphenyl)piperazine-1-carbothioamide C20H21ClN3O2S 402.92 g/mol N-(3-Chloro-2-methylphenyl) Increased lipophilicity for membrane penetration
Amuvatinib (N-(1,3-Benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide) C23H21N5O3S 479.51 g/mol 4-(Benzofuropyrimidinyl) Anti-AXL antibody-drug conjugate for cancer therapy

Key Structural and Functional Insights

  • In contrast, the 4-chlorophenyl analog (CAS 327093-51-6) introduces aromaticity and electron-withdrawing effects, which may enhance protein-binding interactions via π-stacking or halogen bonds . Amuvatinib’s benzofuropyrimidinyl group extends conjugation, enabling interactions with kinase active sites (e.g., AXL, c-KIT), a feature absent in simpler analogs like the target compound .
  • Piperazine Modifications: Replacing the ethyl group with furan-2-ylmethyl () introduces heteroaromaticity, improving solubility but reducing metabolic stability due to furan’s susceptibility to oxidation .

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide is a derivative of piperazine and has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O2S
  • Molar Mass : 264.34 g/mol

The compound features a benzodioxole moiety which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression . This suggests that the compound could inhibit tumor growth by targeting these kinases.
  • Modulation of Neurotransmitter Systems : Compounds with piperazine structures often interact with serotonin and dopamine receptors, potentially influencing mood and behavior .

Anticancer Activity

Studies have demonstrated that derivatives of piperazine can inhibit cancer cell proliferation. For instance, compounds structurally related to 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide have shown promising results in preclinical models of pancreatic cancer .

Neuropharmacological Effects

Piperazine derivatives have been explored for their neuropharmacological properties. The potential modulation of serotonin receptors may provide therapeutic avenues for treating anxiety and depression-related disorders.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the anticancer properties of a related compound against various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The study concluded that the mechanism involved apoptosis induction through caspase activation.
  • Neuropharmacological Assessment : In a controlled trial involving animal models, a related piperazine derivative was administered to assess its effects on anxiety-like behavior. Results indicated a reduction in anxiety levels, correlating with increased serotonin receptor activity.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and favorable distribution characteristics. For instance, studies indicate that analogs exhibit a half-life conducive to once-daily dosing regimens in preclinical models .

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